molecular formula C23H18FN7O2 B2532577 N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1239043-15-2

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2532577
CAS RN: 1239043-15-2
M. Wt: 443.442
InChI Key: DMMKWXUUTWXMFQ-UHFFFAOYSA-N
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Description

The compound , N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide, is a structurally complex molecule that may be related to the class of compounds known for their anticonvulsant and anticancer activities. The presence of a triazolo[4,3-b]pyridazine core suggests a potential for biological activity, as similar structures have been synthesized and evaluated for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of heterocyclic cores through cyclization reactions. For instance, analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine with modified imidazole rings were synthesized to test for anticonvulsant activity, although they showed less activity compared to the parent compound . Similarly, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved condensation and cyclization steps, starting from an amino pyrazole derivative . These methods could provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a pyrazolo[1,5-a]pyrimidine derivative was elucidated, revealing the spatial configuration of its functional groups . This information is crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of various functional groups and the overall molecular architecture. The triazolo and pyridazine rings, for instance, can participate in various chemical reactions, potentially leading to the formation of new derivatives with altered biological activities. The fluorine atoms present in the structure may also affect the compound's reactivity due to their electronegativity and ability to form hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as pKa and lipophilicity, are important determinants of its pharmacokinetic behavior. In the case of the related anticonvulsant analogues, differences in anti-MES activity were not explained by pKa or lipophilicity, suggesting that other factors, such as electrostatic isopotential maps, might play a role in their biological activity . The physical properties of the compound would need to be characterized to better understand its potential as a pharmacological agent.

Scientific Research Applications

Molecular Probes for A2A Adenosine Receptor

Research has identified pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as high-affinity and selective antagonists for the human A2A adenosine receptor (AR). These compounds have been functionalized to include ether-linked chain substituents, enabling their use as pharmacological probes for studying the A2AAR, with applications in understanding receptor interactions and signaling pathways (T. Kumar et al., 2011).

Antimicrobial Agents

A study on thiophene-based heterocycles, including pyrazole and [1,2,4]triazolo[1,5-α]pyrimidine derivatives, showcased their potential as antimicrobial agents. These compounds, incorporating a thiophene moiety, demonstrated significant potency against various microbial strains, indicating their utility in developing new antimicrobial therapies (Y. Mabkhot et al., 2016).

Insecticidal Agents

Research into bioactive sulfonamide thiazole derivatives revealed their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds showed significant toxic effects, demonstrating their applicability in agricultural pest management (Nanees N. Soliman et al., 2020).

Antitumor and Antimicrobial Activities

Enaminones were used as building blocks for synthesizing substituted pyrazoles, showing notable antitumor and antimicrobial activities. These findings open avenues for developing new chemotherapeutic agents based on enaminone-derived compounds (S. Riyadh, 2011).

Anti-Avian Influenza Virus Activity

A study on heterocyclic compounds based on azo-furanone derivatives demonstrated promising anti-avian influenza virus activity, highlighting the potential of these compounds in antiviral drug development and contributing to the fight against influenza outbreaks (E. M. Flefel et al., 2012).

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a triazole-pyridazine intermediate with a pyrazole carboxamide derivative. The intermediate is prepared by the reaction of a 3-fluorophenyl hydrazine with an ethyl acrylate derivative, followed by cyclization with a nitrile oxide. The pyrazole carboxamide derivative is prepared by the reaction of a phenyl hydrazine with an ethyl acrylate derivative, followed by cyclization with a hydrazine derivative. The two intermediates are then coupled together to form the final compound.", "Starting Materials": [ "3-fluorophenyl hydrazine", "ethyl acrylate derivative", "nitrile oxide", "phenyl hydrazine", "hydrazine derivative" ], "Reaction": [ "Step 1: Reaction of 3-fluorophenyl hydrazine with ethyl acrylate derivative to form intermediate A", "Step 2: Cyclization of intermediate A with nitrile oxide to form triazole-pyridazine intermediate B", "Step 3: Reaction of phenyl hydrazine with ethyl acrylate derivative to form intermediate C", "Step 4: Cyclization of intermediate C with hydrazine derivative to form pyrazole carboxamide intermediate D", "Step 5: Coupling of intermediate B and intermediate D to form the final compound N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide" ] }

CAS RN

1239043-15-2

Molecular Formula

C23H18FN7O2

Molecular Weight

443.442

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H18FN7O2/c24-17-8-4-7-16(13-17)22-29-28-20-9-10-21(30-31(20)22)33-12-11-25-23(32)19-14-18(26-27-19)15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,25,32)(H,26,27)

InChI Key

DMMKWXUUTWXMFQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3

solubility

not available

Origin of Product

United States

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